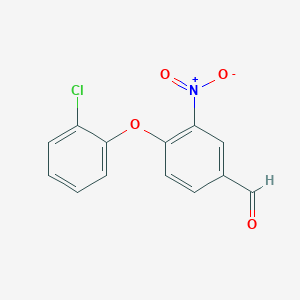

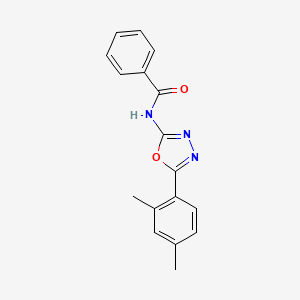

![molecular formula C10H15N3O B2545802 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2200807-42-5](/img/structure/B2545802.png)

2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step reactions. For instance, a library of pyrimidine carboxamides was prepared using a parallel solution-phase approach starting from itaconic acid, which was transformed into substituted pyrimidine carboxylic acids followed by amidation with aliphatic amines . Another synthesis method for pyrrolo[2,3-d]pyrimidines involved a CuAAC reaction of diazidopyrimidine with ethynylarenes . Additionally, a one-pot oxidative decarboxylation-beta-iodination of amino acids was used to synthesize disubstituted pyrrolidines and piperidines . These methods highlight the versatility of synthetic approaches for creating pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with substituents affecting the overall shape and electronic properties. For example, the introduction of polar substituents can tune the energy of frontier orbitals and the energy gap, while bulky steric substituents can narrow the energy gap . The crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, revealed two conjugated aromatic rings that are almost coplanar .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols leads to the formation of arylpyrrolidinyl pyrimidines . The Cu(I)-catalyzed annulation between 2-aminopyridine and arylidenemalononitriles under oxygen atmosphere is another example of a reaction leading to pyrido[1,2-a]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For instance, the presence of electron-donating groups can impart an intramolecular charge transfer character to the excited states, which can be observed through solvatochromic dynamics . The interaction of a pyrimidine derivative with calf thymus DNA suggested a groove mode of binding via hydrogen bonds . Additionally, the antibacterial activity of a triazolopyrimidine derivative against various microbial strains was evaluated, showing its potential as an antimicrobial agent .

Scientific Research Applications

Synthetic Methodologies

- The parallel synthesis of pyrimidine carboxamides showcases innovative approaches to generating libraries of related compounds, potentially including 2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine, for further biological evaluation or material science applications (Črček et al., 2012).

Antitumor Agents

- Novel classical antifolates derived from pyrimidine structures have been explored for their antitumor activities, indicating the therapeutic potential of pyrimidine derivatives in cancer treatment (Gangjee et al., 2005).

Insecticidal and Antibacterial Potential

- Pyrimidine linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial properties, suggesting the utility of pyrimidine derivatives in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020).

Material Science Applications

- Ferromagnetic exchange coupling across pyrimidine rings in dinuclear oxovanadium(IV) complexes indicates potential applications in magnetic materials and molecular electronics (Ishida et al., 2001).

Novel Synthetic Routes

- Acid-catalyzed reactions involving pyrimidine derivatives have been developed for the synthesis of complex molecules, which could be applied to the synthesis of this compound related compounds (Gazizov et al., 2015).

Fluorescent Probes for RNA

- Pyrrolo-C, a fluorescent analog of cytidine, has been studied for its potential as a site-specific probe in RNA structure and dynamics, illustrating the versatility of pyrimidine derivatives in biochemical and molecular biology research (Tinsley & Walter, 2006).

Mechanism of Action

Future Directions

Future research on “2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Given the biological importance of pyrrolidine and pyrimidine derivatives, this compound could be a valuable target for future studies .

properties

IUPAC Name |

2-methyl-4-(1-methylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-11-5-3-10(12-8)14-9-4-6-13(2)7-9/h3,5,9H,4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFQCAZBHHDBEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(2-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2545722.png)

![[7-(Benzylsulfanyl)-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545724.png)

![Octahydro-1lambda6-cyclopenta[b]thiomorpholine-1,1-dione hydrochloride](/img/structure/B2545726.png)

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

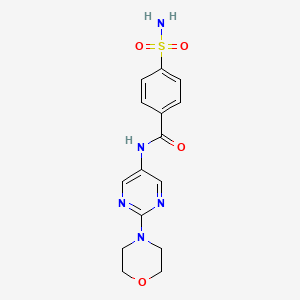

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)